REACTION_CXSMILES
|
Cl.CN(C)CCCN=C=NCC.[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[C:16]([F:24])[CH:15]=1.[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:31](O)=[O:32]>N1C=CC=CC=1>[F:24][C:16]1[CH:15]=[C:14]([NH:13][C:31]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][N:25]=2)=[O:32])[CH:23]=[CH:22][C:17]=1[C:18]([O:20][CH3:21])=[O:19] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=C(C(=O)OC)C=C1)F
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Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away under reduced pressure, ethyl acetate (600 ml)
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
WASH
|
Details
|
the organic layer was washed with aqueous 0.25 N hydrochloric acid solution, aqueous 0.25 N sodium hydroxide solution and saturated saline water
|
Type
|
CUSTOM
|
Details
|
After dried
|
Type
|
CONCENTRATION
|
Details
|
this was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
taken out through filtration
|
Type
|
CUSTOM
|
Details
|
After dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the entitled compound was obtained as a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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FC1=C(C(=O)OC)C=CC(=C1)NC(=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |